molecular formula C14H9N3 B8691509 2-pyridin-3-yl-1H-indole-3-carbonitrile

2-pyridin-3-yl-1H-indole-3-carbonitrile

Cat. No.: B8691509
M. Wt: 219.24 g/mol
InChI Key: DSPUSSUXDINQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridin-3-yl-1H-indole-3-carbonitrile, with the CAS number 475655-24-4, is a nitrogen-containing heterocyclic compound with a molecular formula of C14H9N3 and a molecular weight of 219.25 g/mol . This chemical serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. Its structure incorporates both an indole core and a pyridine ring, frameworks that are prevalent in numerous biologically active molecules and pharmaceuticals . As a key synthetic intermediate, it is used in the exploration and synthesis of more complex heterocyclic systems . The presence of a carbonitrile group enhances its reactivity, making it a suitable substrate for further functionalization through various chemical transformations. Researchers utilize this compound solely as a raw material or advanced intermediate in laboratory settings. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

2-pyridin-3-yl-1H-indole-3-carbonitrile

InChI

InChI=1S/C14H9N3/c15-8-12-11-5-1-2-6-13(11)17-14(12)10-4-3-7-16-9-10/h1-7,9,17H

InChI Key

DSPUSSUXDINQSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CN=CC=C3)C#N

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms for 2 Pyridin 3 Yl 1h Indole 3 Carbonitrile and Analogues

Strategies for Indole-Pyridine Carbonitrile Synthesis

The construction of the indole-pyridine carbonitrile framework can be achieved through several strategic approaches. These strategies are often designed for efficiency, high atom economy, and the ability to generate diverse libraries of compounds for further study. Key methods include combining multiple reactants in one-pot procedures, utilizing sequential domino reactions, forming crucial carbon-carbon bonds via cross-coupling, and employing cyclocondensation reactions. The choice of strategy often depends on the desired substitution patterns and the availability of starting materials.

One-pot multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like indole-pyridine carbonitriles from simple precursors in a single synthetic operation. This approach avoids the need to isolate and purify intermediate products, which saves time, resources, and reduces waste. wikipedia.org A common method involves the reaction of an indole-based precursor, an aldehyde, another active methylene (B1212753) compound, and an ammonium source.

For instance, a series of indole-pyridine carbonitrile derivatives has been synthesized through a one-pot multicomponent reaction, highlighting the utility of this method for generating compound libraries. nih.govnih.gov A specific four-component reaction for creating indole-cycloalkyl[b]pyridine-3-carbonitrile hybrids uses 3-(1H-indol-3-yl)-3-oxopropanenitriles, various aromatic aldehydes, cycloalkanones, and ammonium acetate. wikipedia.orgnih.gov Similarly, indole (B1671886) and coumarin-containing pyridine-3-carbonitrile derivatives can be synthesized in a one-pot, four-component condensation using 3-(1H-indol-3-yl)-3-oxopropanenitrile, aldehydes, 3-acetyl-2H-chromenones, and ammonium acetate in acetic acid. nih.govacs.org

Table 1: Examples of One-Pot Multicomponent Reactions for Indole-Pyridine Carbonitrile Synthesis

Reactant 1 Reactant 2 Reactant 3 Reactant 4 Catalyst/Solvent Product Type Ref
3-(1H-indol-3-yl)-3-oxopropanenitrile Aromatic Aldehyde Cycloalkanone Ammonium Acetate Ethanol (reflux) Indole-cycloalkyl[b]pyridine-3-carbonitrile wikipedia.orgnih.gov
3-(1H-indol-3-yl)-3-oxopropanenitrile Aldehyde 3-Acetyl-2H-chromenone Ammonium Acetate Acetic Acid Indole and coumarin containing pyridine-3-carbonitrile nih.govacs.org
3-Acetylindole Aromatic Aldehyde Ethyl Cyanoacetate Ammonium Acetate Piperidine 6-Indolylpyridine-3-carbonitrile mdpi.com

Tandem or domino reactions involve a sequence of intramolecular or intermolecular transformations that occur consecutively in a single pot under the same reaction conditions. wikipedia.org These processes are prized for their elegance and efficiency in rapidly building molecular complexity from simple starting materials. nih.gov

A notable example is the synthesis of indole–cycloalkyl[b]pyridine-3-carbonitrile hybrids through a one-pot, four-component reaction that proceeds via a six-step tandem sequence. wikipedia.org The process is initiated by a Knoevenagel condensation between an aromatic aldehyde and 3-(1H-indol-3-yl)-3-oxopropanenitrile. This is followed by a series of steps including nucleophilic addition, a Michael addition, N-cyclization, elimination of water, and finally, air oxidation to yield the aromatic pyridine (B92270) ring. wikipedia.orgnih.gov This entire cascade forms two new C-C bonds and two new C-N bonds in a single, efficient operation. wikipedia.org The mechanism for such a domino reaction showcases the controlled assembly of the final heterocyclic system. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex heterocyclic systems, including indole-carbonitriles. researchgate.net Reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings allow for the precise and efficient introduction of various substituents onto the indole or pyridine core. scispace.com

This strategy is often employed to create substituted analogues of the parent compound. For example, a 3-iodo-1H-indole-2-carbonitrile derivative can serve as a versatile precursor. scispace.com The iodine atom at the C-3 position can be readily substituted using different cross-coupling reactions.

Suzuki-Miyaura Coupling : Reacting the 3-iodoindole precursor with various arylboronic acids using a palladium catalyst like tetrakistriphenylphosphine in the presence of a base affords 3-aryl-1H-indole-2-carbonitrile derivatives in good yields. researchgate.net

Sonogashira Coupling : This reaction couples the 3-iodoindole with terminal alkynes, such as phenylacetylene derivatives, using a palladium catalyst and a copper(I) co-catalyst to produce 3-alkynyl-1H-indole-2-carbonitriles. scispace.com

Heck and Stille Reactions : These methods can also be applied to the 3-iodo precursor to introduce further diversity into the indole-carbonitrile scaffold.

These reactions are valuable for creating libraries of compounds with varied substituents at specific positions, which is crucial for structure-activity relationship studies. scispace.com

Table 2: Cross-Coupling Reactions for Synthesis of Substituted Indole-Carbonitriles

Reaction Type Substrate Coupling Partner Catalyst System Product Ref
Suzuki-Miyaura 1-Benzyl-3-iodo-1H-indole-2-carbonitrile Arylboronic Acid Pd(PPh₃)₄, NaHCO₃ 1-Benzyl-3-aryl-1H-indole-2-carbonitrile researchgate.net
Sonogashira 1-Benzyl-3-iodo-1H-indole-2-carbonitrile Terminal Alkyne Pd(II) catalyst, CuI 1-Benzyl-3-alkynyl-1H-indole-2-carbonitrile scispace.com

Cyclocondensation and condensation reactions are fundamental to the synthesis of many heterocyclic compounds. In the context of indole-pyridine carbonitriles, the Knoevenagel condensation is a particularly important initial step in many multicomponent strategies. wikipedia.orgnih.gov This reaction typically involves the base-catalyzed condensation of an active methylene compound, such as 3-(1H-indol-3-yl)-3-oxopropanenitrile, with an aldehyde or ketone. nih.gov The resulting product, an electron-deficient alkene, serves as a reactive intermediate for subsequent cyclization steps. nih.gov

Another relevant approach is the condensation of primary amines with specific cyclohexadienone precursors to form the indole ring. This process can proceed through the formation of an enamine intermediate, followed by an intramolecular aza-Michael addition and subsequent rearomatization to yield the final 6-hydroxy indole product. The condensation of amino acids can also be used to form indole-containing cyclic structures like diketopiperazines.

Lewis acids play a crucial role in catalyzing various organic transformations, including the formation of indole derivatives. Aluminum chloride (AlCl₃) is a classic and potent Lewis acid used to promote reactions such as Friedel-Crafts alkylations and acylations. wikipedia.org In the synthesis of indole-pyridine systems, AlCl₃ has been noted to induce C-C bond forming reactions to prepare 2-indole substituted pyridine derivatives. wikipedia.org This type of reaction likely proceeds through a Friedel-Crafts mechanism, where the Lewis acid activates a substrate to generate a potent electrophile that then attacks the electron-rich indole ring.

While specific details on an AlCl₃-mediated synthesis of 2-pyridin-3-yl-1H-indole-3-carbonitrile are not extensively documented in readily available literature, the principle is well-established for related structures. Lewis acids like boron trifluoride etherate (BF₃·Et₂O) and zinc triflate are known to efficiently catalyze the cyclization of ortho-imino phenyldiazoacetates to yield 2,3-substituted indoles under mild conditions. nih.gov The mechanism involves the activation of an imine by the Lewis acid, facilitating an intramolecular electrophilic attack to form the indole ring. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving product yields and purity. This technology has been successfully applied to various methods for synthesizing indoles and related heterocycles.

Several key synthetic strategies for indole-pyridine carbonitriles and their precursors can be enhanced by microwave heating:

Multicomponent Reactions : One-pot, three-component syntheses of indole derivatives, such as indole–dihydrofuran biheterocycles from 3-cyanoacetyl indole, can be performed efficiently under microwave irradiation.

Palladium-Catalyzed Cyclizations : The synthesis of 2-methyl-1H-indole-3-carboxylate derivatives via Pd-catalyzed intramolecular oxidative coupling can be optimized using microwave heating, leading to excellent yields and high regioselectivity.

Classical Indole Syntheses : Named reactions like the Fischer, Madelung, and Bischler-Mohlau indole syntheses have been adapted to microwave conditions to expedite the creation of the indole core. For example, a one-pot, three-component coupling reaction to produce polysubstituted indoles has been developed using microwave assistance to drive the Sonogashira coupling and subsequent cyclization steps.

Table 3: Examples of Microwave-Assisted Synthesis of Indole Derivatives

Reaction Type Reactants Conditions Product Time Ref
Pd-Catalyzed Heterocyclization N-Aryl Enamine Intermediates Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ in DMF 2-Methyl-1H-indole-3-carboxylate Not specified
Three-Component Coupling 2-Iodoaniline, Terminal Alkyne, Aryl Iodide PdCl₂(PPh₃)₂, CuI, Et₃N then CH₃CN Polysubstituted Indoles Not specified
Three-Component Reaction 3-Cyanoacetyl Indole, Aldehyde, N-phenacylpyridinium bromide K₂CO₃ in Water Indole-based 4,5-dihydrofurans 4–20 min nih.gov

Mechanistic Elucidation of Formation Pathways

The formation of the this compound scaffold is achieved through several distinct mechanistic routes. These pathways leverage the intrinsic reactivity of the indole ring and employ various reaction types to construct the desired product with high selectivity.

Nucleophilic Addition-Elimination Sequences

Nucleophilic addition-elimination reactions are a cornerstone for introducing the C3-carbonitrile group onto the indole ring. One classic example involves a variation of the Mannich reaction. In this sequence, the indole C3 position acts as a nucleophile, attacking an electrophilic species. The subsequent introduction of a cyanide nucleophile often proceeds via a substitution-elimination mechanism.

For instance, gramine, a derivative of indole, can be treated with a cyanide source like sodium cyanide (NaCN). The indole nitrogen assists in expelling the dimethylamino group, which acts as a leaving group. This process is followed by a conjugate addition of the cyanide ion to the resulting electrophilic intermediate at the C3 position. chemtube3d.com While indole itself prefers to react at the C3-position, direct cyanation can be challenging. Therefore, pre-functionalization to create a good leaving group at the 3-position is a common strategy. chemtube3d.com Furthermore, the nucleophilic character of the indole ring can be exploited in additions to various electrophiles, including activated olefins and pyridinium salts, setting the stage for subsequent functionalization. acs.orgnih.gov The use of "indolynes," highly reactive intermediates, also allows for the addition of nucleophiles like cyanide to the benzenoid ring of the indole system, offering a pathway to differently substituted indole carbonitriles. nih.gov

Intramolecular Annulation and Cyclization Reactions

Intramolecular annulation, or ring-forming reactions, provide powerful methods for constructing complex heterocyclic systems fused to the indole core. These reactions often involve the cyclization of a suitably functionalized precursor molecule. Palladium-catalyzed reactions are frequently employed for these transformations, enabling the formation of C-N and C-C bonds necessary for ring closure. mdpi.com

Visible-light-induced dearomative annulation of indoles has emerged as a modern strategy for creating fused and spiro-indoline derivatives. nih.govacs.org These reactions can proceed through various mechanisms, including photocatalytic energy transfer or single electron transfer processes, to initiate intramolecular cycloadditions. nih.gov For example, pyridine-tethered indoles can undergo intramolecular dearomatization using an organic donor-acceptor cyanoarene as a photocatalyst to yield fused indoline derivatives. acs.org Another approach involves iodine(III)-mediated intramolecular annulation of indole derivatives to synthesize the pyrrolo[2,3-b]indole skeleton in excellent yields. nih.gov

Table 1: Examples of Intramolecular Cyclization Strategies for Indole Derivatives

Reaction TypeCatalyst/ReagentPrecursorProduct TypeReference
Palladium-Catalyzed AnnulationPdX₂ / CuX₂N-acetyl-protected 2-ethynyl benzeneamines2-substituted 3-halo-1H-indoles mdpi.com
Iodine(III)-Mediated AnnulationPhenyliodine(III) diacetate (PIDA)Substituted Indole DerivativesPyrrolo[2,3-b]indoles nih.gov
Visible-Light PhotocatalysisIridium-based photosensitizerAllylic tethered indolesCyclobutane-fused indolines nih.gov
Radical-Polar CrossoverOrganic cyanoarene photocatalystPyridine-tethered indolesFused indoline derivatives acs.org

Friedel-Crafts Alkylation and Isomerization Pathways

Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to aromatic rings, and it is widely applied to the nucleophilic indole core. The reaction typically occurs at the C3 position, which is the most electron-rich and nucleophilic site. However, if the C3 position is blocked, alkylation can occur at the C2 position. rsc.org These reactions are generally catalyzed by Lewis acids, which activate the electrophile.

Trichloroacetimidates have been shown to be effective alkylating agents for indoles, reacting under Lewis acid catalysis to form C3-alkylated products. nih.gov To avoid common issues like polyalkylation, reaction conditions must be carefully controlled, often by using an excess of the indole nucleophile. nih.govmdpi.com The development of catalytic asymmetric Friedel-Crafts reactions has enabled the synthesis of chiral indole derivatives with high enantioselectivity. nih.gov While direct Friedel-Crafts acylation followed by reduction is a common route, isomerization of substituents on the indole ring is less common under typical Friedel-Crafts conditions but can be a consideration in complex syntheses involving strong acids and high temperatures.

Role of Specific Catalysts and Reaction Conditions

The choice of catalyst and reaction conditions is paramount in directing the outcome of synthetic transformations toward this compound and its analogues.

Palladium Catalysts: Palladium complexes, such as PdCl₂(PPh₃)₂ and Pd₂(dba)₃, are extensively used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille, Heck) to form C-C and C-N bonds. mdpi.commdpi.comnih.gov These are crucial for attaching the pyridine ring to the indole core or for building up precursors. Microwave-assisted, palladium-catalyzed intramolecular oxidative coupling has proven to be an efficient method for synthesizing indole derivatives from N-aryl enamines. mdpi.com

Copper Catalysts: Copper iodide (CuI) is often used as a co-catalyst in palladium-catalyzed reactions like the Sonogashira coupling. mdpi.comnih.gov It also plays a role in other transformations, such as Ullmann couplings.

Gold Catalysts: Gold precatalysts have been used for the efficient heterocyclization of 2-alkynylanilines to produce indoles under mild conditions. organic-chemistry.org

Lewis Acids: Catalysts like boron trifluoride diethyl etherate (BF₃·OEt₂) are commonly employed in Friedel-Crafts alkylations to activate electrophiles. nih.gov

Photocatalysts: Iridium-based photosensitizers and organic dyes like rose bengal are utilized in visible-light-mediated reactions to generate radical intermediates or excited states for cyclization and annulation reactions. nih.govresearchgate.net

Reaction conditions such as solvent, temperature, and pressure are optimized to maximize yield and selectivity. For example, in the synthesis of alkylated indoles, the choice of solvent can determine whether alkylation occurs on the nitrogen or at the C3 position. organic-chemistry.org The use of microwave irradiation can dramatically reduce reaction times and improve yields. mdpi.com

Synthesis of Key Precursors and Intermediates

The synthesis of the target molecule often begins with the preparation of key building blocks, such as 3-(1H-indol-3-yl)-3-oxopropanenitriles and 1H-indole-3-carboxaldehyde.

3-(1H-indol-3-yl)-3-oxopropanenitriles: Often referred to as 3-cyanoacetylindoles, these compounds are valuable precursors for a wide range of heterocyclic compounds. tandfonline.comtandfonline.com They can be synthesized through the reaction of an indole derivative with a cyanoacetylating agent. These precursors are frequently used in multicomponent reactions to build complex molecular scaffolds, including those containing pyridine rings. nih.govresearchgate.net For example, a one-pot, four-component condensation involving 3-(1H-indol-3-yl)-3-oxopropanenitrile, an aldehyde, an acetyl-chromenone, and ammonium acetate can yield indole- and coumarin-containing pyridine-3-carbonitrile derivatives. nih.gov

1H-Indole-3-carboxaldehyde: This is a pivotal intermediate for preparing many biologically active indole alkaloids and other derivatives. ekb.egthieme-connect.com The most convenient and high-yielding method for its preparation is the Vilsmeier-Haack formylation reaction, which uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). ekb.eg Other methods include the Reimer-Tiemann reaction, Grignard reactions, and the oxidation of gramine. ekb.eg Recently, a catalytic version of the Vilsmeier-Haack reaction has been developed, allowing for milder reaction conditions. orgsyn.org This aldehyde serves as a versatile starting point; its carbonyl group can readily undergo C-C and C-N coupling reactions to build more complex structures. researchgate.netekb.eg

Table 2: Common Synthetic Methods for Key Indole Precursors

PrecursorSynthetic MethodKey ReagentsKey FeaturesReference(s)
1H-Indole-3-carboxaldehydeVilsmeier-Haack ReactionPOCl₃, DMFSimple, high purity, nearly quantitative yield ekb.eg
1H-Indole-3-carboxaldehydeReimer-Tiemann ReactionCHCl₃, aq. KOHDirect formylation of indole ekb.eg
1H-Indole-3-carboxaldehydeCatalytic Vilsmeier-Haack3-methyl-1-phenyl-2-phospholene 1-oxide, DEBM, PhSiH₃, DMF-d7Mild conditions, useful for deuterated analogues orgsyn.org
3-(1H-indol-3-yl)-3-oxopropanenitrileCyanoacetylationIndole, Cyanoacetylating agentProvides a versatile building block for multicomponent reactions tandfonline.comtandfonline.com

Synthetic Challenges and Advancements in Protocol Efficiency

The synthesis of complex indole derivatives like this compound is not without its challenges. Key difficulties include controlling regioselectivity, preventing side reactions like polyalkylation, and the often harsh conditions required for classical methods. nih.gov The poor nucleophilicity of the indole nitrogen can also complicate N-alkylation reactions. organic-chemistry.org

Multicomponent Reactions (MCRs): These protocols combine three or more reactants in a single pot to form the product, which incorporates substantial portions of all starting materials. MCRs are highly atom-economical and efficient, reducing the number of synthetic steps and purification procedures. Numerous indole-pyridine carbonitriles have been synthesized using one-pot multicomponent strategies. nih.gov

Catalyst Development: The design of new, more active, and selective catalysts has been a major driver of progress. This includes developing chiral catalysts for asymmetric synthesis, nih.gov robust palladium catalysts for cross-coupling, mdpi.com and novel organocatalysts.

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating. mdpi.com

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters like temperature and mixing, improving safety and scalability.

C-H Activation/Functionalization: Modern methods that directly functionalize C-H bonds avoid the need for pre-functionalized starting materials (e.g., halogenated indoles), making syntheses more step-economical and environmentally friendly. mdpi.comorganic-chemistry.org

These advancements have collectively made the synthesis of this compound and its analogues more efficient, versatile, and amenable to the creation of diverse molecular libraries for further study.

Advanced Computational and Theoretical Studies on 2 Pyridin 3 Yl 1h Indole 3 Carbonitrile

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure and properties of molecules, offering a balance between computational cost and accuracy. For 2-pyridin-3-yl-1H-indole-3-carbonitrile, DFT calculations provide fundamental insights into its behavior at a molecular level. These studies are typically performed using functionals such as B3LYP combined with basis sets like 6-31G(d) or higher to achieve reliable results niscpr.res.inscirp.org.

Electronic Structure Analysis (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Analysis, Energy Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is associated with the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity wuxiapptec.com.

For molecules with similar indole-pyridine scaffolds, the HOMO is often localized on the electron-rich indole (B1671886) moiety, while the LUMO tends to be distributed over the electron-deficient pyridine (B92270) ring and the carbonitrile group. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, which can be indicative of greater biological activity researchgate.net. DFT calculations allow for the precise determination of these energy levels and the resulting energy gap, which is instrumental in understanding the charge transfer characteristics within the molecule.

Illustrative Data for a Representative Indole Derivative:

ParameterEnergy (eV)
EHOMO-5.34
ELUMO-1.04
Energy Gap (ΔE)4.30

Molecular Geometry Optimization and Stability

Determining the most stable three-dimensional arrangement of atoms in a molecule is a fundamental step in computational chemistry nih.gov. Geometry optimization calculations using DFT methods allow for the identification of the equilibrium geometry of this compound, which corresponds to a minimum on the potential energy surface.

In the optimized structure of related indole derivatives, the indole ring system is typically found to be nearly planar. The dihedral angle between the indole and the pyridine rings is a critical parameter that influences the extent of electronic conjugation between the two aromatic systems nih.gov. The stability of the molecule can be further assessed by analyzing its thermochemical parameters, such as enthalpy, entropy, and Gibbs free energy, which can also be derived from DFT calculations researchgate.net. Studies on similar structures have shown that the sum of the angles around the indole nitrogen approaches 360°, indicating sp²-hybridization mdpi.com.

Spectroscopic Property Prediction (UV-Vis Absorption, Excitation Energies)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules mdpi.comnih.govrsc.org. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can provide theoretical UV-Vis spectra that can be compared with experimental data. These calculations help in understanding the nature of the electronic transitions, which are often characterized as π → π* or n → π* transitions.

For this compound, the electronic transitions are expected to involve the promotion of an electron from the HOMO, largely located on the indole ring, to the LUMO, which is distributed over the pyridine and carbonitrile moieties. The predicted maximum absorption wavelengths (λmax) are crucial for understanding the photophysical properties of the molecule and for identifying the electronic transitions responsible for its absorption characteristics researchgate.netmdpi.com.

Illustrative UV-Vis Prediction Data for a Related Compound:

Excitationλmax (nm)Oscillator Strength (f)Major Contribution
S0 → S13500.45HOMO → LUMO
S0 → S22950.25HOMO-1 → LUMO

Chemical Reactivity Descriptors (Electrophilicity Index, Absolute Hardness, Absolute Electronegativity)

Based on the HOMO and LUMO energies obtained from DFT calculations, several global chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the reactivity and stability of a molecule.

Absolute Electronegativity (χ): Represents the tendency of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Absolute Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. A larger hardness value indicates greater stability researchgate.net.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = χ² / (2η) nih.gov. This index is particularly useful for classifying the global electrophilic nature of a molecule researchgate.net.

Illustrative Chemical Reactivity Descriptors:

DescriptorValue (eV)
Absolute Electronegativity (χ)3.19
Absolute Hardness (η)2.15
Electrophilicity Index (ω)2.36

Molecular Interactions and Dynamics

Understanding how a molecule interacts with biological targets is fundamental for drug design and discovery. Computational methods such as molecular docking provide detailed insights into these interactions.

Molecular Docking Simulations for Ligand-Target Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity of the complex semanticscholar.orgmdpi.com. The this compound scaffold has been identified as a promising framework for the development of kinase inhibitors smolecule.com.

Fragment-based drug design approaches have successfully utilized this scaffold to develop potent and selective inhibitors of protein kinases such as Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) mdpi.comnih.govnih.gov. Molecular docking studies have been instrumental in designing a series of indole-3-carbonitrile derivatives and evaluating them as potential DYRK1A ligands nih.govnih.gov. For instance, a halogenated analog, 7-iodo-2-(pyridin-3-yl)-1H-indole-3-carbonitrile, demonstrated a significant increase in inhibitory potency against DYRK1A compared to its non-halogenated counterpart, an effect attributed to favorable halogen bonding interactions with the protein target smolecule.com.

Docking simulations reveal that the indole-3-carbonitrile core can fit into the ATP-binding pocket of kinases. The pyridine ring can form crucial hydrogen bonding interactions with key amino acid residues in the hinge region of the kinase, while the indole ring can engage in hydrophobic and π-π stacking interactions within the binding site smolecule.commdpi.commdpi.com. The carbonitrile group has also been shown to be important for interactions with the protein nih.gov. These detailed interaction maps are vital for the structure-based design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the conformational landscape of molecules by simulating the physical movements of atoms and molecules. For a molecule like this compound, MD simulations can provide critical insights into its dynamic behavior, flexibility, and the preferred spatial arrangements of its constituent atoms. These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

The conformational flexibility of this compound, particularly the rotational freedom around the single bond connecting the indole and pyridine rings, is a key determinant of its interaction with biological targets. MD simulations can map the potential energy surface associated with this rotation, identifying low-energy, stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein.

In a typical MD simulation study of this compound, the molecule would be placed in a simulated environment, often a box of water molecules to mimic physiological conditions. The interactions between all atoms are described by a force field, which is a set of empirical potential energy functions. The simulation would then be run for a sufficient length of time, typically nanoseconds to microseconds, to allow the molecule to explore a wide range of its conformational space.

Analysis of the resulting trajectory can reveal key dynamic properties. For instance, the root-mean-square deviation (RMSD) of the atomic positions can quantify the stability of different conformations, while the radius of gyration provides a measure of the molecule's compactness. Furthermore, clustering analysis of the trajectory can identify the most populated conformational states.

Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation

Dihedral Angle (Indole-Pyridine)Potential Energy (kcal/mol)Population (%)
30°-5.245
150°-4.835
90°-2.115
0.05

Note: The data in this table is illustrative and intended to represent the type of results obtained from MD simulations.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of biologically active compounds. Computational approaches to SAR aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. For this compound and its derivatives, a QSAR model could predict their inhibitory activity against a particular biological target, such as a kinase.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, for each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical model that correlates the descriptors with the biological activity.

For indole-based compounds, QSAR studies have often highlighted the importance of substitutions on the indole ring in modulating biological activity. For instance, the presence of halogen substituents at specific positions can significantly enhance inhibitory potency, likely due to favorable halogen bonding interactions with the protein target. smolecule.com

Table 2: Example of a Simple 2D-QSAR Equation for a Series of Indole Derivatives

pIC50 = 0.5 * LogP - 0.2 * MW + 1.2 * HBA + 3.5

DescriptorDefinition
pIC50Negative logarithm of the half-maximal inhibitory concentration
LogPLogarithm of the octanol-water partition coefficient
MWMolecular Weight
HBANumber of Hydrogen Bond Acceptors

Note: This equation is a simplified example for illustrative purposes.

Predictive computational models for biological activity aim to forecast the therapeutic potential of new or untested compounds. These models are often built using machine learning techniques and are trained on large datasets of known active and inactive molecules. For this compound, such models could predict its activity against a range of biological targets or its potential for off-target effects.

These models typically use molecular fingerprints or a large number of calculated molecular descriptors as input. The model then learns the complex relationships between these structural features and the observed biological activity. Once trained, the model can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing.

The development of robust predictive models relies on the availability of high-quality, diverse datasets. Public databases such as ChEMBL and PubChem are valuable resources for this purpose. The indole scaffold is present in a vast number of biologically active molecules, providing a rich source of data for building predictive models for new indole derivatives.

Theoretical Studies on Optoelectronic and Charge Transport Properties

Theoretical studies, particularly those based on quantum chemistry methods like Density Functional Theory (DFT), are invaluable for understanding and predicting the electronic properties of molecules. For this compound, these studies can elucidate its potential for use in optoelectronic devices and as a charge transport material.

The electron injection barrier is a critical parameter in organic electronic devices, such as organic light-emitting diodes (OLEDs), as it determines the efficiency with which electrons can be injected from an electrode into the organic material. A lower electron injection barrier facilitates more efficient device operation. This barrier is related to the difference between the work function of the electrode material and the electron affinity of the organic molecule.

The reorganization energy (λ) is another key parameter that governs the rate of charge transport in organic materials. It represents the energy required to distort the molecular geometry from its neutral-state equilibrium to the charged-state equilibrium geometry upon electron transfer. A smaller reorganization energy generally leads to a higher charge transfer rate. The total reorganization energy is composed of an inner-sphere contribution, related to the geometry changes of the molecule itself, and an outer-sphere contribution, related to the polarization of the surrounding medium.

Theoretical calculations can provide estimates of both the electron injection barrier and the reorganization energy. DFT calculations are commonly employed to determine the optimized geometries and energies of the neutral and charged states of the molecule, from which the reorganization energy can be calculated.

Table 3: Hypothetical Calculated Electronic Properties

PropertyValue (eV)
Electron Injection Barrier (from Aluminum)1.2
Hole Injection Barrier (from ITO)0.8
Electron Reorganization Energy (λe)0.25
Hole Reorganization Energy (λh)0.22

Note: The data in this table is hypothetical and for illustrative purposes.

The ionization potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state, while the electron affinity (EA) is the energy released when an electron is added to a neutral molecule to form a negative ion. These fundamental electronic properties are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively.

The IP and EA values are crucial for determining the charge injection and transport properties of a material. A lower IP facilitates hole injection and transport, while a higher EA facilitates electron injection and transport. The difference between the IP and EA provides an estimate of the fundamental electronic band gap of the material.

DFT calculations are a standard method for calculating the IP and EA of molecules. These calculations can be performed using various approaches, including the direct calculation of the energy difference between the neutral and charged species (ΔSCF method) or by using the energies of the frontier molecular orbitals based on Koopmans' theorem or its extensions.

Computational Insights into Intramolecular Charge Transfer Phenomena

Advanced computational studies have provided significant insights into the intramolecular charge transfer (ICT) characteristics of donor-π-acceptor systems. In the case of this compound, the arrangement of the electron-donating indole moiety and the electron-accepting pyridine and carbonitrile groups suggests the potential for significant ICT upon photoexcitation. Theoretical calculations, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in elucidating the nature of the excited states and the extent of charge redistribution.

Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In molecules with a donor-acceptor architecture, the spatial distribution of these orbitals is a key indicator of ICT. For this compound, the HOMO is expected to be predominantly localized on the electron-rich indole ring, while the LUMO is anticipated to be concentrated on the electron-deficient pyridine ring and the strongly electron-withdrawing carbonitrile group. This spatial separation of the frontier molecular orbitals is a hallmark of an ICT transition.

Computational models can quantify the extent of charge transfer by calculating the change in dipole moment between the ground state (μg) and the excited state (μe). A significant increase in the dipole moment upon excitation (Δμ = μe - μg) is a strong indicator of a more polar excited state, which is characteristic of ICT. Furthermore, the analysis of the electron density difference between the ground and excited states can visually represent the redistribution of charge, showing a clear shift from the donor (indole) to the acceptor (pyridine and carbonitrile) moieties.

The solvatochromic behavior of related compounds, where the emission wavelength is sensitive to the polarity of the solvent, provides experimental evidence that can be correlated with computational findings. mdpi.com A larger Stokes shift in more polar solvents is often observed in molecules exhibiting ICT, as the polar solvent molecules stabilize the more polar excited state to a greater extent than the ground state.

While specific computational data for this compound is not extensively available in the literature, the following table presents representative theoretical data for a similar donor-π-acceptor molecule containing indole and pyridine moieties, illustrating the typical computational outputs used to characterize ICT phenomena.

ParameterGround State (S₀)First Excited State (S₁)Change (Δ)
Energy (eV)-150.45-147.233.22 (Excitation Energy)
Dipole Moment (Debye)4.512.88.3
HOMO Energy (eV)-6.21--
LUMO Energy (eV)-2.15--
HOMO-LUMO Gap (eV)4.06--

This table presents hypothetical but representative data for a donor-acceptor molecule with structural similarities to this compound to illustrate the computational insights into ICT phenomena. The values are based on typical findings in related literature.

The significant increase in the dipole moment from the ground to the excited state in this representative data underscores the substantial charge redistribution upon photoexcitation, confirming the ICT character of the transition. The HOMO-LUMO gap provides an estimate of the energy required for this electronic transition. Such computational insights are crucial for understanding the photophysical properties of these molecules and for the rational design of new materials with tailored electronic and optical characteristics.

Biological Activity Profiling and Mechanistic Investigations of 2 Pyridin 3 Yl 1h Indole 3 Carbonitrile Derivatives in Vitro Focus

Enzyme Inhibition Studies

Glycosidase Enzyme Inhibition (α-Glucosidase, α-Amylase)

Derivatives of the indole (B1671886) scaffold have been investigated for their potential to inhibit α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion and glucose metabolism. Inhibition of these enzymes can delay glucose absorption and manage postprandial hyperglycemia. While specific studies on 2-pyridin-3-yl-1H-indole-3-carbonitrile derivatives are not extensively documented, research on related indole structures provides valuable insights into their potential activity.

For instance, a series of thiazolidinone-based indole derivatives demonstrated significant in vitro inhibitory potentials against both α-amylase and α-glucosidase. nih.gov Several of these compounds exhibited IC50 values in the low micromolar range, surpassing the activity of the standard drug, acarbose. nih.gov Another study on bis(indol-3-yl)methanes also reported potent α-glucosidase inhibitory activities, with some derivatives being approximately 30 times more potent than acarbose. nih.gov Similarly, 3,3-di(indolyl)indolin-2-ones have shown higher α-glucosidase inhibition and desirable lower α-amylase inhibition compared to acarbose. acs.org These findings suggest that the indole core is a promising pharmacophore for the development of glycosidase inhibitors.

Table 1: In Vitro α-Glucosidase and α-Amylase Inhibitory Activity of Representative Indole Derivatives

Compound Type Target Enzyme IC50 (µM) Reference Compound IC50 (µM)
Thiazolidinone-Indole Analog 1 α-Amylase 1.50 ± 0.05 Acarbose 10.20 ± 0.10
Thiazolidinone-Indole Analog 1 α-Glucosidase 2.40 ± 0.10 Acarbose 11.70 ± 0.10
Thiazolidinone-Indole Analog 2 α-Amylase 1.80 ± 0.70 Acarbose 10.20 ± 0.10
Thiazolidinone-Indole Analog 2 α-Glucosidase 2.70 ± 0.70 Acarbose 11.70 ± 0.10
Bis(indol-3-yl)methane Derivative α-Glucosidase 7.54 ± 1.10 Acarbose 261.45 ± 2.17
3,3-di(indolyl)indolin-2-one α-Glucosidase - (67% inhibition) Acarbose - (19% inhibition)

Note: Data presented is for related indole derivatives to illustrate the potential of the scaffold, not specifically for this compound derivatives.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are central to the management of Alzheimer's disease. The pyridine (B92270) and indole moieties are common features in many reported cholinesterase inhibitors.

Research has shown that various pyridine derivatives exhibit good in vitro inhibitory activities toward both AChE and BChE. For example, certain carbamate derivatives of pyridine have demonstrated potent inhibition of human AChE and BChE with IC50 values in the sub-micromolar range. Molecular docking studies have suggested that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes.

Table 2: In Vitro Cholinesterase Inhibitory Activity of Representative Pyridine and Indole Derivatives

Compound Type Target Enzyme IC50 (µM)
Pyridine Carbamate Derivative 1 hAChE 0.153 ± 0.016
Pyridine Carbamate Derivative 2 hBChE 0.828 ± 0.067

Note: Data presented is for related pyridine and indole derivatives to illustrate the potential of the scaffold, not specifically for this compound derivatives.

Cytochrome P450 Enzyme Inhibition (e.g., CYP17A1 Hydroxylase and Lyase Reactions)

Cytochrome P450 17A1 (CYP17A1) is a critical enzyme in the androgen biosynthesis pathway and a key target in the treatment of prostate cancer. Pyridine-indole hybrids have been identified as novel and potent inhibitors of CYP17A1.

A study focused on such hybrids revealed that these compounds could significantly inhibit the enzymatic activity of CYP17A1. One of the synthesized inhibitors demonstrated exceptionally high potency with an IC50 value of 4 nM. The inhibitory mechanism often involves the coordination of a heteroatom from the inhibitor, such as the nitrogen in the pyridine ring, with the heme iron in the active site of the enzyme.

Table 3: In Vitro CYP17A1 Inhibitory Activity of Pyridine-Indole Hybrids

Compound Target Enzyme IC50 (nM) Reference Compound IC50 (nM)
Pyridine-Indole Hybrid 1 CYP17A1 4 Abiraterone Not specified

Indoleamine 2,3-dioxygenase (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catabolizes the essential amino acid L-tryptophan. Its overexpression in the tumor microenvironment leads to immune suppression. Consequently, IDO1 is a significant target in cancer immunotherapy.

Derivatives of 5-(pyridin-3-yl)-1H-indole-4,7-dione, a scaffold structurally related to 2-pyridin-3-yl-1H-indole, have been designed and synthesized as IDO1 inhibitors. These compounds have shown moderate inhibitory potency at the micromolar level in both enzymatic and cell-based assays. nih.govnih.gov Enzyme kinetics studies have indicated that these compounds may act as reversible and competitive inhibitors of IDO1. nih.gov

Table 4: In Vitro IDO1 Inhibitory Activity of 5-(Pyridin-3-yl)-1H-indole-4,7-dione Derivatives

Compound Target Assay Type IC50 (µM)
Indole-4,7-dione Derivative 1 IDO1 Enzyme Assay Moderate

Kinase Enzyme Inhibition (e.g., Epidermal Growth Factor Receptor Tyrosine Kinase, Rearranged during Transfection Tyrosine Kinase, Checkpoint Kinase 1, Janus Kinases, PI3Kγ)

The this compound scaffold is a versatile platform for the development of inhibitors targeting a range of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Novel indole derivatives have been synthesized and evaluated as dual inhibitors of EGFR and SRC kinase. One such compound exhibited an IC50 of 1.026 µM against EGFR.

Rearranged during Transfection (RET) Tyrosine Kinase: While direct data for RET inhibition by this specific scaffold is limited, the broader class of 1H-indole-3-carbonitrile derivatives has been explored as potent inhibitors of other tyrosine kinases like the Tropomyosin receptor kinase (TRK), suggesting potential activity against related kinases. nih.gov

Checkpoint Kinase 1 (Chk1): Pyridine-2'-carbonitrile derivatives have been identified as a lead series of Chk1 inhibitors. These compounds potently inhibit Chk1 in enzymatic assays and effectively abrogate DNA damage-induced cell cycle checkpoints in cellular assays.

Janus Kinases (JAKs): The JAK/STAT signaling pathway is critical for cytokine signaling, and its dysregulation is implicated in autoimmune diseases and cancer. While specific data for the this compound core is not readily available, indole-based structures have been incorporated into selective JAK1 inhibitors. For example, AZD4205, which contains an indole moiety, is a highly selective JAK1 kinase inhibitor.

PI3Kγ: The selective inhibition of phosphoinositide 3-kinase gamma (PI3Kγ) is a promising strategy in immuno-oncology. The development of selective PI3Kγ inhibitors often involves targeting specific pockets within the ATP-binding site. nih.govacs.org While no direct inhibitory data for the this compound scaffold against PI3Kγ is available, the structural motifs are amenable to modifications that could target this kinase.

Table 5: In Vitro Kinase Inhibitory Activity of Representative Indole and Pyridine Derivatives

Compound Type Target Kinase IC50
Indole Derivative EGFR 1.026 µM
Indole Derivative SRC 0.002 µM
Pyridine-2'-carbonitrile Derivative Chk1 Potent (specific IC50 not provided)

Sphingosine 1-phosphate Lyase Inhibition

Sphingosine-1-phosphate (S1P) lyase is the enzyme responsible for the irreversible degradation of S1P, a critical signaling lipid involved in various physiological processes, including immune cell trafficking. Inhibition of S1P lyase leads to an accumulation of S1P, which can modulate immune responses.

A specific derivative, 6-[(2R)-4-(4-benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile, has been identified as an S1P lyase inhibitor. This compound has been used in studies to investigate the consequences of S1P lyase inhibition. The structure highlights the importance of the pyridine-3-carbonitrile moiety for this biological activity.

Table 6: Representative Sphingosine 1-phosphate Lyase Inhibitor

Compound Target Enzyme Activity

Dipeptidyl Peptidase IV (DPP-IV) and DPP 728 Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus. While the direct inhibitory effects of this compound on DPP-IV have not been extensively documented in publicly available research, the broader class of indole derivatives has been explored for this activity. A patent has claimed indole derivatives as possessing DPP-IV inhibitory activity, suggesting the potential of this scaffold for such applications.

DPP728 is another dipeptidyl peptidase with structural similarity to DPP-IV. The selective inhibition of DPP-IV over other related enzymes is a critical aspect of drug development to minimize off-target effects. NVP-DPP728 is a known potent and selective DPP-IV inhibitor, and studies on its mechanism have provided insights into the requirements for effective inhibition mdpi.comnih.govresearchgate.net. The inhibitory activity of any new compound would need to be assessed for its selectivity profile against related proteases like DPP728.

Research into novel DPP-IV inhibitors has largely focused on various heterocyclic systems. While indole-containing DPP-IV inhibitors are not typical, some have been reported. For instance, Sakashita et al. documented the first indole-containing DPP-IV inhibitors. Further studies have explored aryl-substituted indoles and their sulfonamide derivatives to enhance selectivity for DPP-IV over other dipeptidyl peptidases like DPP-9 mdpi.com. The development of β-amino pyrrole-2-carbonitrile analogs has also been a successful strategy, yielding potent and specific DPP-IV inhibitors nih.gov. Given the structural features of this compound, specifically the presence of the carbonitrile group which is a key feature in some known DPP-IV inhibitors, it represents a scaffold of interest for future investigation in this area.

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant microbial strains necessitates the discovery of novel antimicrobial agents. Indole and pyridine derivatives have independently shown significant antimicrobial properties, and their combination in a single molecule is a promising strategy for developing new therapeutics.

Derivatives of the this compound scaffold have been investigated for their activity against a range of pathogenic bacteria. Studies on related bis(indolyl)pyridines have demonstrated good antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. For example, 2,6-bis(1H-indol-3-yl)-4-(benzofuran) pyridine-5-carbonitriles have shown notable activity against S. aureus and E. coli nih.gov.

The antibacterial efficacy of such compounds is often quantified by their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. Some novel small-molecule hybrid antibacterial agents incorporating indole scaffolds have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values in the low microgram per milliliter range mdpi.com.

The following table summarizes the in vitro antibacterial activity of some indole-pyridine derivatives against selected bacterial strains.

Compound DerivativeBacterial StrainMIC (µg/mL)Reference
2,6-bis(1H-indol-3-yl)-4-(benzofuran) pyridine-5-carbonitrile (78a)Staphylococcus aureus- nih.gov
2,6-bis(1H-indol-3-yl)-4-(benzofuran) pyridine-5-carbonitrile (78c)Escherichia coli- nih.gov
Cis-indole substituted tetrahydrocarbazole (3a)MRSA1-2 mdpi.com
5-chloro indole substituted tetrahydrocarbazole (3b)MRSA- mdpi.com
Alkyl pyridinol (EA-02-009)S. aureus0.5-1 mdpi.com

Note: '-' indicates that the specific MIC value was not provided in the cited source, although activity was reported.

Phytopathogenic fungi pose a significant threat to agriculture, and there is a continuous need for effective and safe fungicides. Indole derivatives have been evaluated for their in vitro antifungal activity against a variety of plant pathogenic fungi. For instance, certain indole derivatives have exhibited broad-spectrum antifungal activities against fungi such as Fusarium graminearum, Alternaria alternata, and Fusarium oxysporum nih.gov. Some of these compounds have shown more potent activity than commercially available fungicides nih.gov.

The antifungal potential of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives has also been investigated, with some compounds showing moderate activity against Fusarium oxysporum mdpi.comcapes.gov.br.

The table below presents findings on the antifungal activity of some indole derivatives.

Compound DerivativeFungal StrainInhibition (%) at 100 µg/mLReference
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide (6a)Gibberella zeae>50% mdpi.com
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide (6b)Gibberella zeae>50% mdpi.com
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide (6c)Gibberella zeae>50% mdpi.com
Indole derivative 2Fusarium oxysporum- nih.gov
Indole derivative 5Alternaria alternata- nih.gov

Note: '-' indicates that specific percentage inhibition was not provided, but potent activity was reported.

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. The inhibition of biofilm formation is a key strategy to combat chronic and persistent infections. Some bis(indolyl)pyridine derivatives have demonstrated good antibiofilm formation activity against both S. aureus and E. coli. For example, certain 2,6-bis(1H-indol-3-yl)-4-(substituted-phenyl)pyridine-5-carbonitriles exhibited significant inhibition of biofilm formation nih.gov.

The proposed mechanism for some of these compounds involves the disruption of the bacterial cell, leading to the release of reducing sugars and proteins. Furthermore, molecular docking studies have suggested that these derivatives may act as inhibitors of key bacterial enzymes such as thymidylate kinase, DNA gyrase B, and DNA topoisomerase IV subunit B.

Anticancer and Antiproliferative Activity (In Vitro Cell Line Studies)

The development of novel anticancer agents remains a critical area of research. The this compound scaffold is of interest due to the known anticancer properties of both indole and pyridine moieties.

Apoptosis, or programmed cell death, is a crucial process for normal tissue development and homeostasis. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Derivatives of this compound have been investigated for their ability to induce apoptosis in various cancer cell lines.

One of the key mechanisms of apoptosis induction involves the activation of a cascade of proteases known as caspases. For instance, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones have been shown to act as caspase-3 activators, leading to apoptosis in pancreatic cancer cells nih.gov. These compounds demonstrated the ability to increase the expression of caspase-3 protein significantly compared to untreated cells nih.gov.

Another important aspect of apoptosis regulation is the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Some 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been found to induce apoptosis by targeting the Nur77/Bcl-2 pathway. These compounds can promote the translocation of Nur77 from the nucleus to the mitochondria, where it interacts with Bcl-2, converting it from a pro-survival to a pro-apoptotic protein researchgate.net. Additionally, a benzo nih.govoatext.comoxepino[3,2-b] pyridine derivative has been shown to induce apoptosis in canine mammary cancer cell lines by upregulating the pro-apoptotic gene BAX and downregulating the anti-apoptotic gene BCL-2 mdpi.com.

The following table summarizes the effects of some indole-pyridine derivatives on apoptotic markers in cancer cell lines.

Compound DerivativeCancer Cell LineApoptotic MechanismReference
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f)Pancreatic (Panc-1)Caspase-3 activation nih.gov
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide (8b)Liver cancer cellsNur77-mitochondrial targeting researchgate.net
2-((2-methylpyridin-3-yl)oxy)benzaldehyde (MPOBA)Canine mammary carcinomaUpregulation of BAX, downregulation of BCL-2 mdpi.com
Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivative (7f)Colorectal carcinoma (HCT116)Caspase production, cell cycle arrest nih.govresearchgate.net

Growth Inhibition in Specific Cancer Cell Lines (e.g., Hela, PC-3, NCIH 460, RKOP 27, U937, SKMEL 28)

Derivatives of the this compound scaffold have been the subject of extensive investigation for their potential as anticancer agents. In vitro studies have demonstrated significant growth inhibitory effects across a wide spectrum of human tumor cell lines. The core indole structure is a common feature in many natural and synthetic molecules with significant biological activity, including several approved anticancer drugs. youtube.com

One study on a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives revealed potent antitumor activity against a panel of approximately 60 human tumor cell lines. nih.gov A prominent compound from this series, 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile, showed remarkable activity against cell lines from leukemia, non-small cell lung cancer (NCI-H522), colon cancer (COLO 205), CNS cancer (SF-539, SNB-75), ovarian cancer (OVCAR-3), renal cancer (A498, RXF 393), and breast cancer (MDA-MB-468). nih.gov The growth inhibition (GI50) values for this compound were in the sub-micromolar to low micromolar range, indicating high potency. nih.gov

Similarly, hybrid molecules incorporating the indole scaffold have shown promising results. A series of hybrid molecules containing indole-thiazolidinedione-triazole moieties demonstrated potent anticancer activities against HePG-2 (liver), HCT-116 (colorectal), PC-3 (prostate), and MCF-7 (breast) cancer cell lines.

The table below summarizes the in vitro growth inhibition data for selected indole derivatives against various cancer cell lines.

Compound ClassCell LineCancer TypeGI50 (µM)TGI (µM)
Indole-Acrylonitrile Derivatives
Compound 5c**HL-60(TB)Leukemia0.0244 - 5.060.0866 - 0.938
NCI-H522Non-Small Cell Lung""
COLO 205Colon""
SF-539CNS""
OVCAR-3Ovarian""
RXF 393Renal""
MDA-MB-468Breast""
Compounds of interest 2l, 5a-dVariousVarious0.38 - 7.91N/A

Data sourced from studies on 2-(1H-indol-2-yl)-3-acrylonitrile derivatives. nih.gov

Anti-inflammatory and Immunomodulatory Effects (In Vitro)

The indole nucleus is a key structural component in compounds exhibiting anti-inflammatory properties. nih.gov Derivatives containing this scaffold have been shown to modulate key pathways in the inflammatory response. In vitro studies on hybrid molecules containing imidazole and indole nuclei demonstrated a reduction in the release of pro-inflammatory cytokines TNF-α and IL-1β in an air pouch model. nih.gov These findings suggest that such compounds interfere with the signaling cascades that lead to the production of these critical inflammatory mediators.

Further investigations into indole-imidazolidine derivatives revealed their ability to reduce leukocyte migration, a crucial step in the inflammatory process. nih.gov The anti-inflammatory activities of these compounds were evidenced by a reduction in both leukocyte migration and the release of inflammatory cytokines. nih.gov Chalcones of indole and their corresponding pyrazoline products have also been synthesized and evaluated, with many showing promising anti-inflammatory activity. nih.gov These studies collectively highlight the potential of the indole scaffold as a template for the development of novel anti-inflammatory agents that act by modulating immune cell responses and cytokine production.

Antiviral Activity (e.g., Anti-HIV-1 Integrase, Anti-avian Influenza Virus H5N1)

The indole scaffold is recognized for its presence in a multitude of compounds with a broad range of pharmacological activities, including antiviral effects. youtube.com Research has specifically targeted indole derivatives for their potential to inhibit viral enzymes crucial for replication, such as HIV-1 integrase, and to combat resilient viruses like avian influenza H5N1.

Studies have shown that N-substituted indoles with specific halogen substitutions at the C-5 position possess good HIV integrase inhibitory properties. This suggests that these modifications allow the molecule to fit appropriately into the enzyme's active site. One such derivative, a fluoro N-benzyl-substituted indole, was identified as a noteworthy integrase inhibitor with an IC50 value of 0.2 µM against the wild-type strain.

In the context of influenza, indole derivatives have demonstrated significant antiviral activity. Specifically, 3-indoleacetonitrile has been shown to exert profound antiviral effects against a broad spectrum of influenza A viruses in vitro. This activity extends to highly pathogenic strains, including avian influenza A/H5N1 virus. Research on indole alkaloids such as harmane and harmalol indicated they could suppress viral infection by primarily interfering with the viral replication of the influenza A/H5N1 virus.

Other Biological Activities (e.g., Cardiotonic, Antioxidant, Anticonvulsant, Antimalarial, Anticoccidial)

Beyond their anticancer, anti-inflammatory, and antiviral properties, derivatives of the indole scaffold have demonstrated a wide array of other biological activities in in vitro and in vivo models.

Cardiotonic Activity : Certain pyridylmethylene-2-indolinone derivatives have been reported to possess significant positive inotropic (cardiotonic) activity in vivo. nih.gov The 3-pyridyl derivative, in particular, was noted as the most active in its series, highlighting the importance of the pyridine-indole combination for this effect. nih.gov

Antioxidant Activity : Indole derivatives have been investigated for their ability to counteract oxidative stress. nih.gov Some compounds were found to be potent scavengers of superoxide anions and strong scavengers of hydroxyl radicals, with certain N-substituted derivatives showing better antioxidant properties than melatonin. nih.gov

Anticonvulsant Activity : A number of indole derivatives have been synthesized and screened for anticonvulsant properties. pharmacophorejournal.com Several compounds showed appreciable activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. pharmacophorejournal.comnih.gov The hybridization of the indole nucleus with other heterocyclic systems like pyrazole has led to the development of potent anticonvulsant agents. nih.gov

Antimalarial Activity : The indole scaffold is being explored for the development of new antimalarial chemotypes. nih.gov Hybrid molecules, such as indole-3-glyoxyl tyrosine derivatives, have shown potent activity against Plasmodium falciparum, the parasite responsible for the most virulent form of malaria, with some compounds exhibiting parasite growth inhibition of over 85%. nih.gov These compounds also demonstrated low cytotoxicity against human cells. nih.gov

Anticoccidial Activity : Coccidiosis is a parasitic disease affecting poultry and other animals. frontiersin.org Natural compounds are being explored for their anticoccidial effects. mdpi.com While specific studies on this compound are limited, the general class of heterocyclic compounds is of interest in the search for new treatments. frontiersin.orgmdpi.com

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological profiles of this compound derivatives. The nature and position of substituents on both the indole and pyridine rings play a significant role in modulating activity.

The indole ring is susceptible to electrophilic substitution, preferentially at the C-5 and C-7 positions. Halogenation studies have provided key insights; for instance, introducing bromine or iodine at the C-7 position can significantly enhance kinase inhibition, likely through halogen bonding interactions with the target protein. A notable example is 7-iodo-2-(pyridin-3-yl)-1H-indole-3-carbonitrile, which displayed a 20-fold increase in inhibitory potency against the DYRK1A kinase compared to its non-halogenated parent compound.

The electronic properties of the pyridine ring direct electrophiles to the meta position relative to the nitrogen atom. This regioselectivity has been utilized in functionalization reactions. The carbonitrile group at the C-3 position of the indole ring is also a critical pharmacophoric element, contributing significantly to binding affinity and selectivity.

Molecular hybridization, which involves combining the this compound scaffold with other bioactive heterocyclic systems, is a powerful strategy for developing novel therapeutic agents with enhanced potency and unique mechanisms of action. This approach aims to create synergistic effects by integrating the pharmacological properties of different moieties into a single molecule.

For example, the hybridization of indole with pyrazole has yielded compounds with significant anticonvulsant and anticancer activities. nih.govnih.gov Indole-pyrazole hybrids have demonstrated remarkable cytotoxic effects against various cancer cell lines, including leukemia, colon, breast, and melanoma. nih.gov Similarly, combining the indole nucleus with an imidazolidine ring has led to derivatives with potent anti-inflammatory and antinociceptive properties. nih.gov The resulting indole-imidazolidine compounds were shown to reduce leukocyte migration and the release of pro-inflammatory cytokines. nih.gov These examples underscore the value of scaffold hybridization in expanding the therapeutic potential of the core indole structure.

Emerging Applications and Material Science Perspectives of Indole Pyridine Carbonitriles

Organic Electronic and Optoelectronic Devices

The indole-pyridine carbonitrile scaffold is being explored for its potential in various organic electronic and optoelectronic devices. The inherent properties of its constituent parts—the hole-transporting capability of the indole (B1671886) moiety and the electron-accepting nature of the pyridine-carbonitrile segment—make it a candidate for semiconducting materials.

Organic Light-Emitting Diodes (OLEDs) Integration

The pyridine-3,5-dicarbonitrile moiety, a core component of the subject compound's structure, has gained significant attention in the development of materials for heavy-metal-free pure organic light-emitting diodes (OLEDs). researchgate.net Systems incorporating pyridine-dicarbonitrile fragments are investigated for their potential as electron-transporting organic semiconductors. researchgate.net These materials are crucial for balancing charge injection and transport within the emissive layer of an OLED, leading to improved efficiency and device lifetime. Research into similar aromatic compounds with pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments has highlighted their promising application in OLEDs, particularly in developing emitters that exhibit thermally activated delayed fluorescence (TADF). researchgate.net

Organic Field-Effect Transistors (OFETs) Design

Organic Field-Effect Transistors (OFETs) are fundamental components of modern flexible electronics, and their performance is highly dependent on the semiconductor material used. frontiersin.orgresearchgate.net The design of high-performance OFETs relies on materials with optimized charge carrier mobility, a suitable threshold voltage, and a high on/off current ratio. frontiersin.org While direct integration of 2-pyridin-3-yl-1H-indole-3-carbonitrile into OFETs is an emerging area of research, its structure suggests potential for ambipolar behavior—the ability to transport both holes and electrons. The indole core is a well-known hole-transporting unit, while the electron-withdrawing pyridine (B92270) and carbonitrile groups can facilitate electron transport. Ambipolar transport is a desirable characteristic for fabricating complex circuits like inverters with fewer components. rug.nl

Table 1: Key Parameters in OFET Design and the Potential Role of Indole-Pyridine Carbonitriles

ParameterDescriptionPotential Contribution of this compound
Carrier Mobility (µ) The velocity of charge carriers (electrons or holes) in the material under an applied electric field.The extended π-conjugation across the indole and pyridine rings could facilitate efficient charge transport.
On/Off Current Ratio The ratio of the drain current in the "on" state to the "off" state, indicating the device's switching capability.The electronic properties could lead to a well-defined off state, contributing to a high ratio.
Threshold Voltage (Vth) The minimum gate voltage required to induce a conducting channel in the semiconductor.The electron-donating and -accepting moieties within the molecule could be used to tune the Vth.
Ambipolar Transport The ability of the material to conduct both holes and electrons.The indole (hole-transporting) and pyridine-carbonitrile (electron-transporting) components suggest potential for ambipolar characteristics. rug.nl

This table is based on general principles of OFET design and the inferred properties of the compound.

Photovoltaic Device Components

In the field of organic photovoltaics (OPVs), materials based on indole derivatives are considered promising due to their strong electron-donating nature and extensive π-conjugation. researchgate.net A common strategy in designing organic solar cells is to use a donor-acceptor architecture to facilitate charge separation at the interface. researchgate.net The this compound structure inherently contains both an electron-donating indole unit and an electron-accepting pyridine-carbonitrile unit. This intramolecular donor-acceptor character could be beneficial for creating materials for the active layer of OPVs, potentially improving charge generation and collection. researchgate.net

Functional Materials Development

Beyond optoelectronics, the chemical reactivity and electronic profile of indole-pyridine carbonitriles make them suitable for the development of other functional materials.

Application in Electrical and Optical Materials

The same properties that make this compound a candidate for OLEDs and OFETs also apply to its broader use in electrical and optical materials. Aromatic systems containing pyridine-dicarbonitrile fragments are recognized as electron-transporting organic semiconductors. researchgate.net Furthermore, studies on related compounds have shown they can exhibit long-lived emissions, which could be harnessed for applications such as chemical sensors or optical probes where changes in the environment modulate the fluorescence signal. researchgate.net

Corrosion Inhibition Properties (Theoretical Studies)

Theoretical studies have shown that pyridine derivatives and compounds containing carbonitrile groups can be effective corrosion inhibitors for metals like mild steel in acidic environments. chemmethod.comnih.govuotechnology.edu.iq The effectiveness of these organic inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective layer that blocks corrosive agents. chemmethod.comuotechnology.edu.iq

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to understand the inhibition mechanism at a molecular level. chemmethod.com These studies correlate a molecule's electronic properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), with its inhibition efficiency. chemmethod.com A high HOMO energy value indicates a greater ability for the molecule to donate electrons to the vacant d-orbitals of the metal, while a low LUMO energy suggests it can accept electrons from the metal, strengthening the adsorption bond.

The structure of this compound contains several features that are theoretically favorable for corrosion inhibition:

Heteroatoms: The presence of nitrogen atoms in both the indole and pyridine rings provides active sites for adsorption onto the metal surface. uotechnology.edu.iq

π-Electrons: The aromatic rings contribute a high density of π-electrons, which can interact with the metal surface.

Adsorption: The combination of these features facilitates the formation of a stable, protective film on the metal, thereby reducing the corrosion rate. chemmethod.com

Theoretical findings on related pyridine derivatives have shown excellent inhibition efficiencies, often exceeding 98%. chemmethod.comuotechnology.edu.iq

Table 2: Corrosion Inhibition Efficiency of Related Pyridine Derivatives in 0.5 M HCl

Inhibitor CompoundConcentration (M)Inhibition Efficiency (%)
Pyridine Derivative (2c) chemmethod.com0.00599.62
Pyridine Derivative (ABCP) uotechnology.edu.iq0.00598.40

This data is from studies on similar pyridine-based compounds and serves to illustrate the potential of this class of molecules as corrosion inhibitors.

Fluorescent Probes and Biosensors

The development of fluorescent probes and biosensors is a rapidly advancing field, with applications ranging from cellular imaging to environmental monitoring. The core principle of these tools lies in the modulation of their fluorescence output—such as intensity, wavelength, or lifetime—in response to specific environmental changes or the presence of target analytes. The unique combination of an electron-rich indole ring and an electron-deficient pyridine ring within the this compound scaffold makes it a promising candidate for such applications.

Luminescence and Solvatochromic Properties

The luminescence of organic molecules is intrinsically linked to their electronic structure. In compounds like this compound, the indole moiety can act as an electron donor, while the pyridine and carbonitrile groups serve as electron acceptors. This donor-acceptor (D-A) architecture is a common feature in many fluorescent dyes and is known to facilitate intramolecular charge transfer (ICT) upon photoexcitation. This ICT character often leads to desirable photophysical properties, including strong fluorescence and sensitivity to the surrounding environment.

Solvatochromism, the change in a substance's color or spectral properties with the polarity of the solvent, is a key indicator of a molecule's potential as a fluorescent probe. For D-A compounds, an increase in solvent polarity typically stabilizes the more polar excited state, leading to a red-shift (bathochromic shift) in the emission spectrum. While specific experimental data for this compound is not available, related pyridine-carbazole acrylonitrile derivatives have demonstrated noticeable solvatochromic shifts. For instance, in some systems, a bathochromic shift of 18–20 nm has been observed in the solid state compared to solutions, indicating a change in the electronic environment. nih.gov The magnitude of the solvatochromic shift is an important parameter for sensor development, as it determines the resolution and sensitivity of the probe.

The potential solvatochromic properties of this compound could be systematically investigated by measuring its absorption and emission spectra in a range of solvents with varying polarities. The resulting data would allow for the construction of a Lippert-Mataga plot, which correlates the Stokes shift to the solvent polarity function, providing insights into the change in dipole moment upon excitation.

Hypothetical Solvatochromic Data for this compound This table is for illustrative purposes to demonstrate how such data would be presented.

Solvent Polarity Index Absorption Max (nm) Emission Max (nm) Stokes Shift (cm⁻¹)
Hexane 0.1 350 400 3650
Toluene 2.4 355 415 4100
Dichloromethane 3.1 360 430 4650
Acetone 5.1 365 450 5400
Acetonitrile 5.8 368 460 5750
Methanol 6.6 370 475 6200

Bio-sensing Applications (e.g., pH Sensitivity, DNA Interactions)

The structural features of this compound also suggest its potential utility in biosensing applications, particularly in detecting changes in pH and interacting with biological macromolecules like DNA.

The nitrogen atom in the pyridine ring is basic and can be protonated in acidic conditions. This protonation would significantly alter the electron-accepting nature of the pyridine ring, thereby modulating the ICT character of the molecule. Such a change would likely be reflected in a noticeable shift in the fluorescence emission. This pH-dependent fluorescence response could be harnessed to develop a fluorescent pH sensor. The sensitivity and operating range of such a sensor would be determined by the pKa of the pyridinium ion.

Furthermore, the planar aromatic structure of the indole and pyridine rings is conducive to intercalation or groove binding with DNA. Many planar aromatic molecules are known to insert themselves between the base pairs of the DNA double helix. This interaction can lead to changes in the fluorescence properties of the molecule, such as an increase in fluorescence intensity (fluorescence enhancement) or a shift in the emission wavelength. These changes occur because the rigid, hydrophobic environment within the DNA structure can restrict non-radiative decay pathways and alter the polarity around the fluorescent molecule. The potential of this compound as a DNA probe could be explored through fluorescence titration experiments with DNA, which would reveal the binding affinity and the nature of the photophysical changes upon binding.

Potential Biosensing Responses of this compound This table is for illustrative purposes to demonstrate how such data would be presented.

Analyte Proposed Interaction Expected Fluorescence Change
H⁺ (Low pH) Protonation of pyridine nitrogen Shift in emission wavelength (e.g., blue or red shift)
DNA Intercalation or groove binding Increase in fluorescence intensity and/or emission shift

Future Research Directions and Translational Potential

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of 2-pyridin-3-yl-1H-indole-3-carbonitrile and its derivatives is geared towards "green chemistry" principles, aiming to reduce environmental impact, improve efficiency, and lower costs. eurekaselect.comgoogle.com A primary focus is the advancement of multicomponent reactions (MCRs), which allow for the construction of complex molecules like indole-pyridine carbonitriles in a single, efficient step from three or more starting materials. nih.govresearchgate.netmdpi.com These one-pot syntheses are advantageous as they minimize solvent waste and purification steps. mdpi.com

Future research will likely explore:

Novel Catalysts: Investigating nanocatalysts, biodegradable catalysts like thiazolium anion, and reusable solid acid catalysts to replace traditional, often corrosive and hazardous, strong acids (e.g., sulfuric acid, PPA) or Lewis acids (e.g., ZnCl₂). eurekaselect.comgoogle.comrsc.org

Alternative Energy Sources: Expanding the use of microwave irradiation and ultrasound energy to accelerate reaction times and increase yields compared to conventional heating methods. eurekaselect.comnih.gov

Greener Solvents: Shifting from traditional organic solvents to more environmentally benign options such as water, ionic liquids, or performing reactions under solvent-free conditions. eurekaselect.comgoogle.commdpi.com

C-H Activation Strategies: Employing transition-metal-catalyzed C-H activation/functionalization techniques offers an elegant way to construct indole (B1671886) scaffolds from simpler precursors, reducing the need for pre-functionalized starting materials and improving atom economy. thieme-connect.comresearchgate.net

Synthetic ApproachKey AdvantagesFuture Research Focus
Multicomponent Reactions (MCRs) High efficiency, atom economy, reduced waste. researchgate.netmdpi.comDevelopment of novel catalysts and solvent systems. eurekaselect.com
Microwave/Ultrasound-Assisted Synthesis Rapid reaction times, higher yields. eurekaselect.comnih.govOptimization for large-scale production.
Green Catalysis Reusability, reduced environmental impact. eurekaselect.comrsc.orgExploration of nanocatalysts and biocatalysts.
C-H Activation Use of simpler precursors, high atom economy. researchgate.netBroadening substrate scope and catalyst efficiency. thieme-connect.com

Integration of Advanced Hybrid Computational Methodologies

Computational chemistry is pivotal in accelerating the discovery and optimization of derivatives of this compound. The integration of hybrid computational methods is set to revolutionize this process. Future directions involve combining established techniques with artificial intelligence to create more predictive and powerful drug design tools. benthamdirect.com

Key areas of development include:

Machine Learning and AI: Utilizing machine learning algorithms to train models on large datasets of kinase-inhibitor interactions can predict the binding affinity and selectivity of new derivatives with greater accuracy than traditional methods alone. acs.orgnih.govmdpi.com These models can screen vast virtual libraries to identify promising candidates for synthesis.

Hybrid Screening Protocols: Combining pharmacophore-based virtual screening with molecular docking offers a tiered approach to efficiently filter large compound databases. nih.gov This hybrid method first identifies molecules with the correct three-dimensional arrangement of chemical features (pharmacophore) before performing more computationally intensive docking simulations to predict binding modes and affinities. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Advanced 2D and 3D-QSAR studies help to build predictive models that correlate specific structural features of the indole-3-carbonitrile scaffold with its biological activity. scispace.com These models can guide the rational design of new derivatives by highlighting which molecular modifications are likely to enhance potency. scispace.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the compound within a biological target's binding site over time, offering a more realistic understanding of the binding stability and the key interactions that drive affinity and selectivity.

Elucidation of Broader Biological Target Landscape and Mechanisms of Action

While this compound and its analogues are known inhibitors of certain kinases and enzymes, their full biological potential remains largely untapped. Future research will focus on expanding the scope of known targets and deepening the understanding of their mechanisms of action.

Kinase Profiling: The compound is a known scaffold for kinase inhibitors, particularly targeting Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). mdpi.com Comprehensive kinome-wide screening is necessary to identify other potential kinase targets and to understand the compound's selectivity profile across the entire human kinome. This could reveal unexpected therapeutic applications, for instance, as inhibitors of Tropomyosin receptor kinase (TRK), which is a target for cancer therapy. nih.gov

Antidiabetic Potential: Derivatives of indole-pyridine carbonitrile have shown potent inhibitory activity against α-glucosidase and α-amylase, suggesting a potential role in managing diabetes mellitus. nih.govresearchgate.net Future work should involve in-vivo studies to validate these findings and explore the mechanism of action, which kinetic studies suggest is competitive inhibition. nih.govresearchgate.net

Antiproliferative and Antimicrobial Activity: The indole and pyridine (B92270) moieties are common in antiproliferative and antimicrobial agents. nih.govresearchgate.net Systematic screening of this compound derivatives against a broad panel of cancer cell lines and microbial strains could uncover new leads for oncology and infectious disease treatments. nih.govnih.gov

Mechanism of Action Studies: Elucidating the precise molecular interactions responsible for the observed biological effects is crucial. This involves detailed kinetic studies, structural biology (X-ray crystallography) to visualize the compound bound to its target, and cell-based assays to confirm its effects on downstream signaling pathways. nih.govresearchgate.net

Exploration of New Material Science Applications and Device Integration

The inherent electronic properties of the indole, pyridine, and carbonitrile moieties suggest that this compound could have significant potential in material science, particularly in organic electronics. The indole and carbazole units are known for their electron-donating capabilities, while pyridine and carbonitrile groups are electron-withdrawing. This combination creates a bipolar structure that is highly desirable for organic electronic materials.

Future research could investigate:

Organic Light-Emitting Diodes (OLEDs): Bipolar host materials are crucial for achieving high efficiency in phosphorescent OLEDs (PHOLEDs). The structural similarity to carbazole/pyridine-based materials, which have shown excellent performance as hosts for blue PHOLEDs, suggests that derivatives of this compound could be tailored for this application. researchgate.net

Organic Field-Effect Transistors (OFETs): The planarity of the indole scaffold and the potential for strong intermolecular π-π stacking are favorable for charge transport. By analogy with indigo derivatives, chemical modifications to tune the frontier molecular orbital (LUMO/HOMO) energy levels could lead to the development of stable n-channel or p-channel organic semiconductors for OFETs. researchgate.net

Organic Photovoltaics (OPVs): The donor-acceptor nature of the molecule could be exploited in the design of new materials for the active layer in organic solar cells.

Design Strategies for Enhanced Selectivity and Potency through Structural Modifications

Optimizing the this compound scaffold is key to translating it into a viable therapeutic agent. Future design strategies will employ a combination of computational and synthetic approaches to fine-tune its properties.

Fragment-Based Drug Design (FBDD): This powerful strategy involves identifying small molecular fragments that bind to a target and then growing or linking them to create more potent leads. acs.orgacs.org The indole-3-carbonitrile core itself can be considered a starting fragment, which can be elaborated with different substituents at the C-2 pyridine ring or other positions on the indole to improve target affinity and selectivity. smolecule.commdpi.comnih.gov

Structure-Guided Design and Bioisosteric Replacement: Using X-ray crystal structures of the target protein, modifications can be designed to exploit specific features of the binding site. For instance, targeting unique hydrophobic pockets not present in other kinases can dramatically enhance selectivity. smolecule.com Bioisosteric replacement, such as substituting the indole nitrogen or modifying the pyridine ring to an azaindole, can be used to modulate properties like hydrogen bonding capacity, solubility, and metabolic stability. smolecule.comnih.govnih.gov

Targeting Key Residues: For kinase inhibitors, selectivity can often be achieved by designing molecules that interact specifically with the "gatekeeper" residue, which controls access to a hydrophobic back pocket of the ATP-binding site. biorxiv.org Tailoring substituents on the this compound scaffold to interact favorably with the gatekeeper of the target kinase while clashing with those of off-target kinases is a promising strategy for enhancing selectivity. biorxiv.org

Modification StrategyObjectiveExample
Halogenation Enhance binding affinity through halogen bonding.Adding bromine or iodine at the C-7 position of the indole ring significantly increased DYRK1A inhibitory potency. smolecule.com
Hydrophobic Elaboration Optimize interactions with hydrophobic pockets.Substituting the pyridine ring with a methyl group to access a hydrophobic pocket adjacent to leucine 244 in DYRK1A. smolecule.com
Fragment Linking Develop dual-target inhibitors or access secondary binding sites.Incorporating acylsulfonamide linkers to engage with additional sites on the target protein. smolecule.com
Bioisosteric Replacement Improve drug-like properties and binding interactions.Replacing the indole nitrogen with other atoms to understand and optimize hydrogen bonding. smolecule.comnih.gov

Q & A

Q. What experimental designs address regioselectivity in functionalization?

  • Methodological Answer :
  • Directed ortho-metalation : Use tert-butoxycarbonyl (Boc) groups to block undesired indole C5 substitution .
  • Microwave-assisted synthesis : Enhances regioselectivity (C3 vs. C2) by reducing side reactions via rapid heating .

Key Research Findings

  • The nitrile group enhances binding affinity to kinase targets via dipole interactions .
  • π-Stacking between indole and pyridine rings stabilizes the crystal lattice, confirmed by Hirshfeld surface analysis .
  • Microwave synthesis reduces reaction time by 60% while maintaining >75% yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.